
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid, typically involves the condensation of malon (2-methoxy-5-methyl) anilic acid hydrazide with various substituted phenyl benzeneazo acetyl acetone in the presence of glacial acetic acid as a medium. This process yields novel substituted pyrazoles characterized by spectral studies and elemental analysis (Pareek, Joseph, & Seth, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, which reveals the orientation of pyrazole rings with respect to the phenyl plane and the stabilization of these structures through weak intermolecular interactions, such as hydrogen bonding (Foces-Foces, Fernández-castaño, Claramunt, Escolástico, & Elguero, 1996).
Chemical Reactions and Properties
Pyrazole compounds, including 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid, undergo various chemical reactions, such as cyclocondensation, hydrolysis, and condensation, to form a range of derivatives with distinct chemical properties. These reactions are instrumental in modifying the compound's chemical structure for specific applications (Al-Smaisim, 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives are characterized by their crystalline forms, as determined by X-ray analysis. This analysis provides insights into the compound's stability, conformational isomerism, and the intermolecular interactions that influence these properties (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are significantly influenced by their molecular structure, which dictates their reactivity and interactions with various chemical agents. Studies involving the synthesis, characterization, and reaction mechanisms of these compounds provide valuable information on their chemical behavior and potential applications (Ivonin, Rusanov, & Volochnyuk, 2020).
Applications De Recherche Scientifique
Synthesis of Complex Molecules :
- Researchers have developed methodologies for synthesizing 4-phenyl-1H-pyrazoles, which are structurally similar to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid. These pyrazoles have potential as asymmetric imine ligands and for generating mixed metal polynuclear complexes (Olguín & Brooker, 2011).
- Another study focuses on the efficient preparation of N-substituted 2-(pyrazol-4-yl)ethanols and their oxidation to 2-(pyrazol-4-yl)-2-oxoacetic acids, demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Ivonin, Rusanov, & Volochnyuk, 2020).
Development of New Ligands and Metal Complexes :
- Research has been conducted on synthesizing new 3,5-dimethylpyrazolic hybrid ligands for palladium(II) complexes. These ligands are related in structure to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid and have applications in creating monomeric and dimeric complexes (Guerrero et al., 2008).
Biological Activity and Potential Therapeutic Applications :
- A study reports the synthesis of a diastereoselective compound structurally related to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid, which is a potential therapeutic agent for treating Idiopathic Pulmonary Fibrosis and is undergoing clinical trials (Anderson et al., 2016).
- Another study focuses on the synthesis and anticancer activity of heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, illustrating the potential of pyrazole derivatives in developing anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-11(12(16)13(17)18)9(2)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHVYDRRHVZGNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

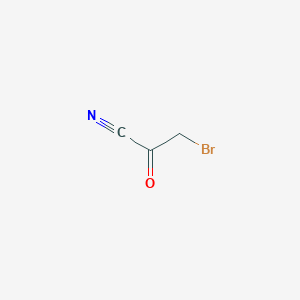
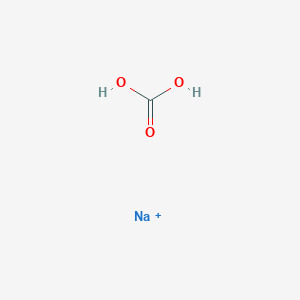
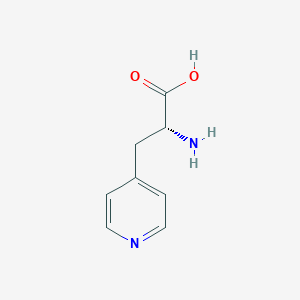
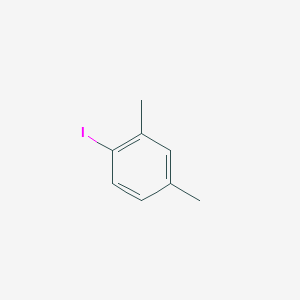
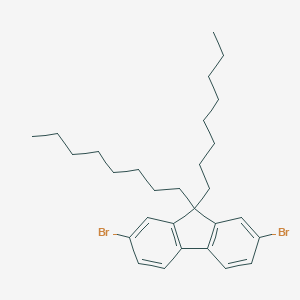
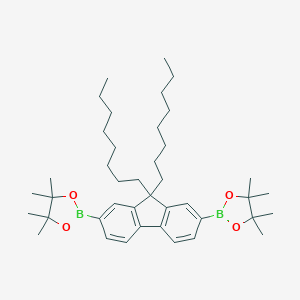
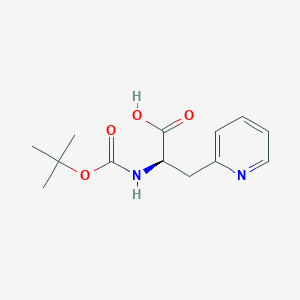


![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)



